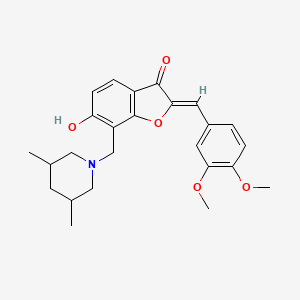

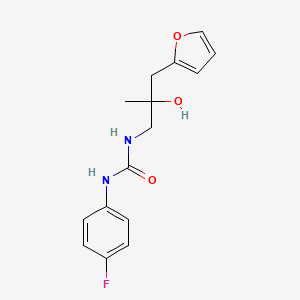

![molecular formula C21H25NO5S B2553405 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327178-62-0](/img/structure/B2553405.png)

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acrylate monomers with specific substituents, such as azobenzene groups with heterocyclic sulfonamide, is detailed in the first paper. These monomers are synthesized for the preparation of homopolymers and copolymers, which exhibit photochromic properties . Although the exact synthesis of the compound is not described, the methodologies for synthesizing acrylate monomers with complex side chains could be similar.

Molecular Structure Analysis

The molecular structure of acrylate compounds can significantly influence their properties. The presence of azobenzene groups in the side chains, as mentioned in the first paper, allows for photochromic behavior due to trans-cis isomerization . This suggests that the molecular structure of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, with its own unique substituents, would also play a crucial role in its chemical behavior and potential photochromic properties.

Chemical Reactions Analysis

The first paper discusses the photo-induced isomerization of azobenzene-containing polymers, which is a reversible process . This type of chemical reaction is significant for materials that respond to light stimuli. While the compound is not directly studied, it may also undergo similar photochemical reactions due to the presence of an aromatic amino substituent, which is structurally similar to azobenzene.

Physical and Chemical Properties Analysis

The physical properties of polymers derived from acrylate monomers, such as the change in refractive index upon illumination, are highlighted in the first paper . These properties are essential for applications in optoelectronics and smart materials. The second paper discusses the behavior of methylthioethyl acrylate in copolymerization and the properties of the resulting sulfonium polymers, such as their solubility and use as flocculants . These insights into the behavior of acrylate derivatives can help predict the physical and chemical properties of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate.

Wissenschaftliche Forschungsanwendungen

Photochromic Polymers

One significant application involves the synthesis of methylacrylate polymers with photochromic side chains. These materials exhibit photochromic properties, such as trans–cis isomerization, when exposed to both unpolarized and polarized light. This characteristic is particularly interesting for developing materials with adjustable optical properties, potentially useful in photonic devices and smart coatings (Ortyl, Janik, & Kucharski, 2002).

Thermal Stabilizers for Polymers

Another research avenue explores the use of related compounds as thermal stabilizers for polymers, particularly butadiene types, under oxygen-free atmospheres. The stabilizing mechanism involves polymer radical trapping by the acrylate group, followed by fast hydrogen transfer, leading to the formation of stable phenoxyl radicals, which are crucial for extending the lifespan of polymers used in various industries (Yachigo et al., 1988).

Polymerization and Block Copolymers Formation

In the context of polymerization , the compound has been studied for its role in the preparation of functional poly(acrylates and methacrylates) and the formation of block copolymers. For instance, the atom transfer radical polymerization (ATRP) of hydroxy and amino functional acrylates and methacrylates has shown high control over molecular weight and polydispersity, which is pivotal for creating materials with specific properties for targeted applications (Yin, Habicher, & Voit, 2005).

Bioconjugation Applications

Moreover, the chemical has been utilized in the bioconjugation of macroporous polymers, serving as a functional platform for protein immobilization. This application is significant for bioseparation technologies, where the selective attachment of biomolecules to solid supports is required. Such materials can be used in chromatography, biosensors, and other bioanalytical devices (Audouin et al., 2012).

Asymmetric Conjugate Addition

Additionally, the compound finds application in asymmetric synthesis , where it has been employed as a substrate in the asymmetric conjugate addition of aldehydes, facilitating the creation of chiral building blocks important in pharmaceutical synthesis and organic chemistry (Kano et al., 2012).

Eigenschaften

IUPAC Name |

methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-21(2,3)15-6-12-18(13-7-15)28(24,25)19(20(23)27-5)14-22-16-8-10-17(26-4)11-9-16/h6-14,22H,1-5H3/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAAGJUVPGABFV-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)

![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)

![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)